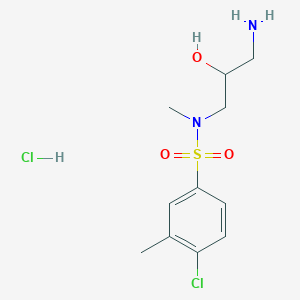

N-(3-amino-2-hydroxypropyl)-4-chloro-N,3-dimethylbenzene-1-sulfonamide hydrochloride

説明

N-(3-Amino-2-hydroxypropyl)-4-chloro-N,3-dimethylbenzene-1-sulfonamide hydrochloride is a sulfonamide derivative characterized by a benzene sulfonamide core substituted with a 4-chloro group, a 3-methyl group, and a branched N-(3-amino-2-hydroxypropyl) side chain. The hydrochloride salt enhances its solubility in aqueous environments, a critical feature for pharmaceutical or biochemical applications.

The 3-amino-2-hydroxypropyl moiety may improve membrane permeability or binding interactions, as seen in cellulose-(3-amino-2-hydroxypropyl)-ether membranes, which exhibit superior signal/noise ratios in peptide arrays compared to standard β-alanine membranes . The chloro and dimethyl substituents likely influence steric and electronic properties, affecting solubility, stability, and target selectivity.

特性

IUPAC Name |

N-(3-amino-2-hydroxypropyl)-4-chloro-N,3-dimethylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2O3S.ClH/c1-8-5-10(3-4-11(8)12)18(16,17)14(2)7-9(15)6-13;/h3-5,9,15H,6-7,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAIRUAGHCUXAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(CN)O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-amino-2-hydroxypropyl)-4-chloro-N,3-dimethylbenzene-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's chemical formula is and it features a sulfonamide functional group that is critical for its biological properties. The presence of amino and hydroxy groups enhances its solubility and interaction with biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various sulfonamide derivatives, including N-(3-amino-2-hydroxypropyl)-4-chloro-N,3-dimethylbenzene-1-sulfonamide hydrochloride. The following table summarizes the antibacterial activity against several bacterial strains:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|---|

| N-(3-amino-2-hydroxypropyl)-4-chloro-N,3-dimethylbenzene-1-sulfonamide | E. coli | 30 ± 0.12 | 7.81 |

| N-(3-amino-2-hydroxypropyl)-4-chloro-N,3-dimethylbenzene-1-sulfonamide | S. aureus | 25 ± 0.10 | 10.00 |

| Ciprofloxacin | E. coli | 32 ± 0.12 | 6.25 |

The compound demonstrated significant antibacterial activity against E. coli, comparable to ciprofloxacin, a well-known antibiotic .

Anticancer Activity

In addition to its antibacterial properties, sulfonamides have shown potential in cancer therapy. Research indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxicity of N-(3-amino-2-hydroxypropyl)-4-chloro-N,3-dimethylbenzene-1-sulfonamide on FaDu hypopharyngeal tumor cells:

- Cell Line : FaDu

- IC50 Value : 15 µM

- Mechanism : Induced apoptosis via mitochondrial pathway

The findings suggest that the compound may act as a promising candidate for further development in anticancer therapies .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives can be influenced by their structural components. A detailed structure-activity relationship study indicated that modifications to the sulfonamide moiety significantly affect antibacterial potency and selectivity against various pathogens.

類似化合物との比較

A. Core Structure and Substituent Effects

- Aromatic Core : The target compound’s benzene ring differs from the naphthalene in 210049-20-0 , which may alter π-π stacking interactions in biological systems.

- Chloro Position : The 4-chloro substituent in the target vs. 5-chloro in the naphthalene derivative could influence steric hindrance or electronic effects on sulfonamide reactivity .

C. Stereochemical Complexity

- The (2R,3S) configuration in 244634-31-9 highlights the role of stereochemistry in biological activity, a feature absent in the target compound. This suggests the target may have broader but less specific interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。